

Physicochemical & Structural Profiling

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Compound of Interest

Compound Name: 2,2-Dimethyltetrahydro-4h-thiopyran-4-one
CAS No.: 2323-13-9
Cat. No.: B3050043

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At its core, CAS 2323-13-9 is a saturated thiopyranone. The gem-dimethyl group at the C2 position introduces significant steric encumbrance, which dictates the regioselectivity of enolization and shields one face of the molecule during nucleophilic attack.

Table 1: Core Physicochemical Parameters

Parameter	Value
CAS Registry Number	2323-13-9
IUPAC Name	2,2-Dimethyltetrahydro-4H-thiopyran-4-one
Molecular Formula	C ₇ H ₁₂ OS
Molecular Weight	144.24 g/mol
InChI Key	QAABZONQGGPNCG-UHFFFAOYSA-N
Typical Purity	≥95% – 97%
Downstream Metabolite CAS	90271-21-9 (1,1-dioxide derivative)

Mechanistic Reactivity Profile

The synthetic utility of this scaffold is driven by two orthogonal reactive sites, allowing for chemoselective modifications without the need for excessive protecting group chemistry.

A. C4-Carbonyl Electrophilicity & Enolization

The ketone functionality serves as the primary focal point for nucleophilic addition and condensation reactions[1]. Because the C2 position is blocked by the gem-dimethyl group, enolization is strictly regioselective toward the C5 position. This predictable thermodynamic behavior makes the scaffold ideal for aldol condensations, imine formations, and enamine-mediated transformations[1].

B. Thioether Redox Chemistry

The sulfur heteroatom can be selectively oxidized. Careful stoichiometric control allows the isolation of the sulfoxide (S-oxide) using one equivalent of an oxidant (e.g., H₂O₂ or mCPBA) [2]. Pushing the oxidation further yields the sulfone (1,1-dioxide, CAS 90271-21-9). This redox flexibility is not just synthetically useful; it is the fundamental mechanism behind its primary medicinal application.

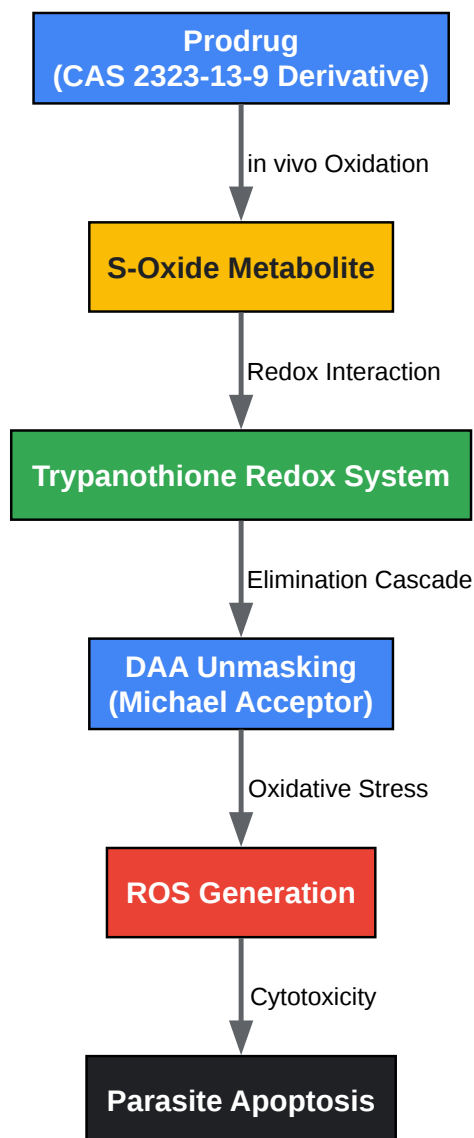
Therapeutic Applications & Pharmacological Design Anti-Kinetoplastid Prodrugs (Neglected Tropical Diseases)

The most elegant application of CAS 2323-13-9 lies in antiparasitic research targeting Human African Trypanosomiasis, Chagas disease, and Leishmaniasis[2].

Diarylideneacetones (DAAs) are highly potent antiparasitic agents, but their α,β -unsaturated ketone structure acts as a promiscuous Michael acceptor, causing severe cytotoxicity in mammalian cells by reacting with host thiols (like glutathione). To solve this, researchers utilize 2,6-diaryl-substituted tetrahydro-thiopyran-4-ones as prodrugs[2].

By embedding the DAA pharmacophore within the saturated thiopyran ring, the reactive sites are temporarily masked. Once inside the parasite, the prodrug is metabolized into an S-oxide derivative. Kinetoplastid parasites possess a unique, trypanothione-based redox system

(absent in mammals). This specific microenvironment triggers an elimination cascade in the S-oxide metabolite, unmasking the active DAA, which subsequently generates a lethal burst of Reactive Oxygen Species (ROS)[2].



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Fig 1: Trypanothione-dependent prodrug activation pathway for anti-kinetoplastid therapies.

Kinase Inhibition (IKK2 Targeting)

Beyond parasitology, this scaffold is utilized in the synthesis of indole carboxamides, which act as inhibitors of IKK2 (IKK β)[3]. IKK2 is a critical kinase in the NF- κ B signal transduction pathway; its inhibition prevents the degradation of I κ B, thereby halting the nuclear migration of

NF- κ B and suppressing inflammatory responses in disorders like rheumatoid arthritis and COPD[3]. The thiopyran ring provides the necessary steric bulk to occupy the kinase's ATP-binding pocket.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol A: Regioselective Silyl Enol Ether Formation (IKK2 Intermediate Synthesis)

This workflow details the activation of the C4-ketone for downstream coupling, adapted from validated patent literature[3].

- Causality: The gem-dimethyl group at C2 creates steric hindrance. Standard silylating agents (like TMSCl) often fail or require harsh heating. We utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a highly reactive electrophile, to force the enolization at the less hindered C5 position at low temperatures, preventing thermodynamic degradation.
- Step-by-Step:
 - Preparation: In a flame-dried Schlenk flask equipped with an argon inlet, dissolve **2,2-Dimethyltetrahydro-4H-thiopyran-4-one** (0.675 g, 4.68 mmol) in strictly anhydrous Dichloromethane (DCM, 15 mL)[3]. Note: Argon is mandatory to prevent hydrolysis of the moisture-sensitive TMSOTf.
 - Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
 - Activation: Add TMSOTf (1.692 mL, 9.36 mmol, 2.0 equiv) dropwise via an addition funnel over 10 minutes[3]. The dropwise addition controls the exothermic nature of the silylation.
 - Base Addition: Introduce an amine base (e.g., Triethylamine, 2.5 equiv) slowly to sequester the generated triflic acid, driving the equilibrium toward the enol ether.
 - Self-Validation Check: Extract a 0.1 mL aliquot, quench in cold NaHCO₃, and analyze via ¹H-NMR. The successful formation of the enol ether is confirmed by the disappearance of

the C5 α -protons and the emergence of a distinct vinylic proton signal (~4.8 - 5.2 ppm).

Protocol B: Chemoselective Oxidation to Sulfoxide

- Causality: Over-oxidation to the sulfone is a common failure point. By restricting the oxidant to exactly 1.05 equivalents and maintaining cryogenic temperatures, we kinetically trap the intermediate sulfoxide.
- Step-by-Step:
 - Preparation: Dissolve the thiopyranone (1.0 mmol) in a 1:1 mixture of DCM and Methanol (10 mL).
 - Oxidation: Cool to -78 °C. Add a solution of mCPBA (meta-Chloroperoxybenzoic acid, 1.05 mmol) in DCM dropwise over 30 minutes.
 - Quenching: After 2 hours, quench the reaction while still cold using saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). Causality: Thiosulfate instantly reduces any unreacted peroxide, preventing runaway oxidation during the warm-up phase.
 - Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The sulfoxide will appear as a significantly more polar (lower Rf) spot compared to the starting material. If a third, even lower Rf spot appears, it indicates over-oxidation to the sulfone.

References

- Google Patents. "WO2008118724A1 - Indole carboxamides as ikk2 inhibitors".

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Sources

- 1. 2,2-Dimethyltetrahydro-4H-thiopyran-4-one|CAS 2323-13-9 [[benchchem.com](https://www.benchchem.com)]
- 2. 2,2-Dimethyltetrahydro-4H-thiopyran-4-one|CAS 2323-13-9 [[benchchem.com](https://www.benchchem.com)]

- [3. WO2008118724A1 - Indole carboxamides as ikk2 inhibitors - Google Patents](#) [patents.google.com]
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